molecular formula C10H21NO2 B13175197 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

Cat. No.: B13175197
M. Wt: 187.28 g/mol
InChI Key: JEFYKOYGULYZBO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol adheres to IUPAC guidelines, specifying:

  • Oxolan-3-ol : A tetrahydrofuran derivative with a hydroxyl group at position 3.
  • 2,5-Dimethyl : Methyl substituents at positions 2 and 5 of the oxolane ring.
  • 1-Aminobutan-2-yl : A branched four-carbon chain with an amino group at position 1 and attachment at position 2.

The CAS registry number 1858072-10-2 uniquely identifies this compound in chemical databases. Its molecular formula, C₁₀H₂₁NO₂ , and molar mass (187.28 g/mol ) align with vendor specifications.

Table 1: Core Identifiers
Property Value Source
IUPAC Name 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol
CAS Number 1858072-10-2
Molecular Formula C₁₀H₂₁NO₂
Molar Mass (g/mol) 187.28

Molecular Structure and Conformational Analysis

The molecule comprises a tetrahydrofuran (oxolane) ring with three substituents:

  • A hydroxyl group at C3.
  • Methyl groups at C2 and C5.
  • A 1-aminobutan-2-yl side chain at C3.

The SMILES notation OC1(C(CC)CN)COC(C)(C)C1 encodes this structure, highlighting the oxolane ring (denoted by C1...C1) and substituent positions. Conformational flexibility arises from:

  • Ring puckering : The oxolane ring adopts envelope or twist conformations to alleviate steric strain.
  • Side-chain rotation : The butan-2-yl group rotates freely around the C3-C bond, influenced by intramolecular hydrogen bonding between the hydroxyl and amino groups.

Stereochemical Considerations and Chiral Center Configuration

The compound contains two stereocenters :

  • C3 of the oxolane ring (bearing hydroxyl and butan-2-yl groups).
  • C2 of the butan-2-yl side chain (bearing amino and methyl groups).

Vendor data specifies no enantiomeric resolution in commercial samples, suggesting racemic or undefined stereochemistry. However, synthetic routes using chiral catalysts could yield enantiopure forms, as demonstrated for analogous amino alcohols.

Table 2: Stereochemical Descriptors
Stereocenter Possible Configurations Influence on Properties
C3 (Oxolane) R/S Solubility, reactivity
C2 (Side chain) R/S Biological activity

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy
  • O-H stretch : Broad absorption near 3200–3400 cm⁻¹ (hydroxyl group).
  • N-H stretch : Peaks at 3300–3500 cm⁻¹ (primary amine).
  • C-O-C asymmetric stretch : 1070–1150 cm⁻¹ (oxolane ring).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • δ 1.2–1.4 ppm (triplet) : Methyl groups on oxolane (C2, C5).
    • δ 2.6–3.0 ppm (multiplet) : Methylene protons adjacent to amino group.
    • δ 4.1–4.3 ppm (singlet) : Hydroxyl proton exchangeable with D₂O.
  • ¹³C NMR :
    • δ 70–75 ppm : Oxolane ring carbons.
    • δ 45–50 ppm : Amino-bearing carbon.
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 187.28 ([M]⁺).
  • Fragmentation :
    • Loss of H₂O (m/z 169.2).
    • Cleavage of the oxolane ring (m/z 98.1).
Table 3: Key Spectroscopic Signals
Technique Signal Range/Value Assignment
IR (O-H) 3200–3400 cm⁻¹ Hydroxyl group
¹H NMR (CH₃) 1.2–1.4 ppm Oxolane methyl groups
MS ([M]⁺) 187.28 Molecular ion

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-4-9(6-11)10(12)5-7(2)13-8(10)3/h7-9,12H,4-6,11H2,1-3H3

InChI Key

JEFYKOYGULYZBO-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CC(OC1C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyloxolane with an aminobutyl derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural and functional attributes of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol with analogous oxolan derivatives and related heterocycles identified in the evidence:

Structural Analog: 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol (CAS 1540202-52-5)

  • Structural Differences: The tetramethyloxolan core in this analog lacks the hydroxyl group at position 3 of the oxolan ring but includes a secondary alcohol on the propan-2-ol side chain. The amino group is attached to the oxolan ring rather than a butan-2-yl chain, reducing steric bulk compared to the target compound.
  • Physicochemical Properties :
    • Molecular weight (201.31 g/mol) is lower than the target compound (estimated >220 g/mol based on structural complexity).
    • Higher hydrophobicity due to tetramethyl substitution on the oxolan ring .

Functional Analog: 2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid (CAS 58032-65-8)

  • Functional Group Comparison: The acetyloxy and dioxo groups on the oxolan ring enhance electrophilicity, contrasting with the hydroxyl and amino groups in the target compound, which confer nucleophilic and basic properties. The acetic acid side chain enables carboxylate-mediated interactions (e.g., hydrogen bonding), unlike the amine-terminated butan-2-yl chain in the target molecule.
  • Reactivity: The dioxo groups in this analog facilitate ring-opening reactions under basic conditions, whereas the target compound’s hydroxyl and amino groups may promote intramolecular hydrogen bonding or salt formation .

Heterocyclic Comparators: Selanylimidazopyridine (MPI) and [18F]-Fluoromisonidazole

  • Core Heterocycle Differences :
    • MPI (imidazopyridine with a selanyl group) and [18F]-fluoromisonidazole (nitroimidazole) exhibit redox-active or radiopharmaceutical properties, unlike the oxolan-based target compound.
    • The target compound’s saturated oxolan ring likely imparts greater conformational rigidity compared to aromatic imidazole derivatives .



  • Biological Applications: MPI and [18F]-fluoromisonidazole are designed for therapeutic (e.g., antioxidant) or diagnostic (PET imaging) uses.

Biological Activity

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol
  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.27 g/mol
  • Structure : The compound features a dimethyloxolane ring with an amino group and a hydroxyl group, which contribute to its biological activity.

The biological activity of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is primarily attributed to its interaction with various receptors and enzymes. It acts as an allosteric modulator of certain neurotransmitter receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several neurological conditions.

Biological Activities

  • Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties by modulating glutamate signaling pathways. This can help in conditions like Alzheimer's and Parkinson's diseases.
  • Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in vitro, indicating potential applications in inflammatory diseases.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol resulted in significant reductions in neuronal death following induced oxidative stress. The results indicated that the compound's mechanism involved the modulation of oxidative stress markers and apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it may be effective against certain bacterial infections, warranting further investigation into its clinical applications.

Research Findings

Biological ActivityObservations/ResultsReferences
NeuroprotectionReduced neuronal death in oxidative stress models
AntimicrobialMIC of 32 µg/mL against Staphylococcus aureus
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

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